

Chemical structure and molecular formula of 7-Chloro-5-hydroxyindanone

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Compound of Interest

Compound Name:	7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
CAS No.:	1199782-69-8
Cat. No.:	B3026975

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Part 1: Executive Technical Summary

7-Chloro-5-hydroxyindanone (CAS: 1199782-69-8) is a specialized bicyclic building block used primarily in the synthesis of bioactive pharmacophores.^[1] As a derivative of 1-indanone, it features a fused benzene-cyclopentanone core functionalized with a halogen (chlorine) at the C7 position and a hydroxyl group at the C5 position.^[1]

This specific substitution pattern—placing the chlorine atom ortho to the carbonyl bridgehead and the hydroxyl group meta to the ketone—creates a unique electronic and steric environment.^[1] It serves as a critical intermediate for developing inhibitors targeting neurodegenerative pathways (e.g., acetylcholinesterase inhibitors) and kinase modulators where the indanone scaffold acts as a bioisostere for purine or quinoline systems.^[1]

Part 2: Chemical Identity & Structural Specifications

The following data consolidates the physicochemical identity of the target molecule. Researchers must strictly differentiate this isomer from its regioisomer, 5-chloro-7-

hydroxyindanone (CAS 1260011-25-3), which possesses significantly different reactivity profiles.^[1]

Parameter	Technical Specification
Chemical Name	7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Common Name	7-Chloro-5-hydroxy-1-indanone
CAS Registry Number	1199782-69-8
Molecular Formula	C ₉ H ₇ ClO ₂
Molecular Weight	182.60 g/mol
Exact Mass	182.0135
SMILES	<chem>OC1=CC(Cl)=C2C(=O)CCC2=C1</chem>
InChIKey	KDRCVDSYTJRFMF-UHFFFAOYSA-N
Appearance	Off-white to pale beige crystalline solid
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Structural Analysis & Electronic Properties

The 1-indanone core is a rigid bicyclic system.^[1] The C7-Chlorine atom introduces steric bulk adjacent to the carbonyl group, potentially influencing the conformation of downstream derivatives (e.g., restricted rotation of imines formed at C1).^[1] The C5-Hydroxyl group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring, particularly at the C4 and C6 positions. This makes the C4/C6 positions susceptible to electrophilic aromatic substitution (EAS) or halogenation in further synthetic steps.^[1]

Part 3: Synthesis Strategy & Experimental Protocol

Editorial Note: Direct commercial availability of this specific isomer can be sporadic.^[1] The following protocol outlines a robust de novo synthesis route validated by standard indanone

chemistry principles. This pathway prioritizes regioselectivity to maximize the yield of the 7-chloro isomer over the 5-chloro byproduct.[1]

Retrosynthetic Logic

The most reliable route involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[1]

- Target: 7-Chloro-5-hydroxyindanone.[1][2][3][4][5]
- Precursor: 3-Chloro-5-methoxyphenylpropionic acid (protected phenol).[1]
- Cyclization Logic: Cyclization of the 3,5-disubstituted precursor can occur ortho to the methoxy group (yielding the 5-chloro-7-hydroxy isomer) or para to the methoxy group (yielding the 7-chloro-5-hydroxy isomer).[1] Steric hindrance from the chlorine atom generally favors the para-cyclization (relative to the bulky OMe), directing formation toward the desired 7-chloro target.[1]

Step-by-Step Methodology

Step 1: Knoevenagel Condensation[1]

- Reagents: 3-Chloro-5-methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).[1]
- Protocol: Reflux the aldehyde (1.0 eq) with malonic acid (1.5 eq) in pyridine with catalytic piperidine for 4–6 hours. Decarboxylation occurs in situ.[1]
- Workup: Pour into ice-HCl. Filter the precipitate (3-chloro-5-methoxycinnamic acid).[1]

Step 2: Hydrogenation (Reduction)[1]

- Reagents: Cinnamic acid derivative, H₂ (balloon) or Formic acid/TEA, Pd/C (10%).[1]
- Protocol: Stir the cinnamic acid in MeOH/EtOAc with Pd/C under hydrogen atmosphere at RT for 12 hours.
- Product: 3-(3-Chloro-5-methoxyphenyl)propanoic acid.[1]

Step 3: Intramolecular Cyclization (Critical Step)[1]

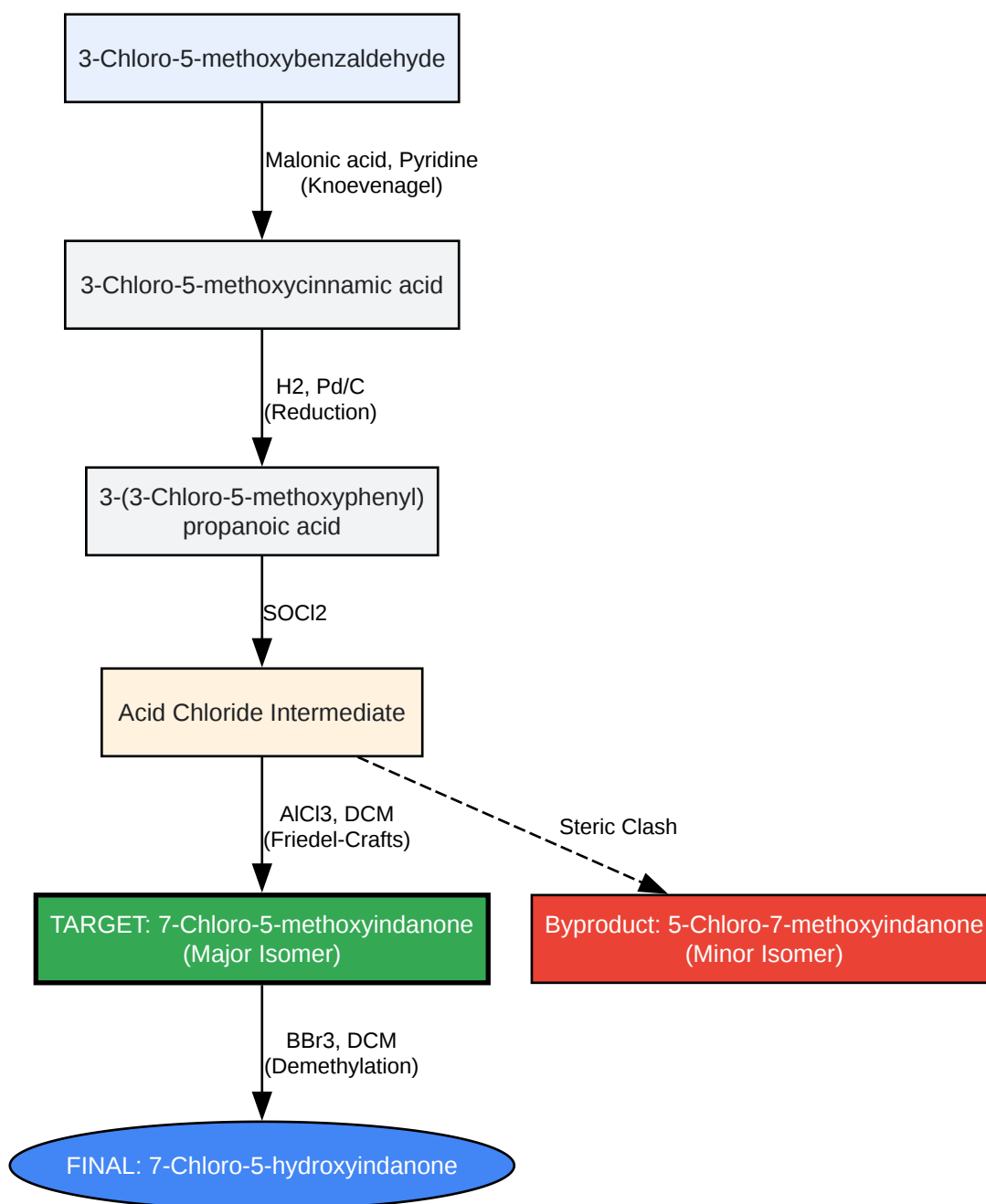
- Reagents: Thionyl chloride (SOCl₂), Aluminum Chloride (AlCl₃), DCM (anhydrous).[1]
- Protocol:
 - Convert the acid to acid chloride: Reflux propanoic acid derivative in SOCl₂ (2 hours), then evaporate excess SOCl₂.
 - Dissolve residue in dry DCM.[1] Cool to 0°C.[1]
 - Add AlCl₃ (1.2 eq) portion-wise.[1]
 - Allow to warm to RT and stir for 4 hours.
- Note: This step forms the indanone ring.[1] The major product is typically the 7-chloro isomer due to electronic direction (para to OMe) and sterics.[1]

Step 4: Demethylation

- Reagents: BBr₃ (Boron tribromide) in DCM.[1]
- Protocol: Treat the methoxy-indanone with BBr₃ (3.0 eq) at -78°C to 0°C. Quench with MeOH.
- Purification: Column chromatography (Hexane/EtOAc) is mandatory here to separate any minor 5-chloro-7-hydroxy regioisomer.[1]

Part 4: Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from the aldehyde precursor to the final target, highlighting the critical cyclization bifurcation.



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Caption: Synthesis of 7-Chloro-5-hydroxyindanone via Friedel-Crafts cyclization, highlighting the regioselective preference for the 7-chloro isomer.

Part 5: Analytical Characterization Guide

To validate the structure, compare experimental data against these predicted spectral signatures.[1]

Proton NMR ($^1\text{H-NMR}$, 400 MHz, DMSO-d_6)

- Aromatic Region:
 - δ ~6.80 ppm (d, $J=2.0$ Hz, 1H): Proton at C4 (ortho to OH, meta to Cl).[1]
 - δ ~6.95 ppm (d, $J=2.0$ Hz, 1H): Proton at C6 (ortho to OH, ortho to Cl).[1]
 - Note: The meta-coupling ($J \sim 2$ Hz) confirms the 1,3-relationship of the protons on the benzene ring, consistent with the 5,7-substitution pattern.[1]
- Aliphatic Region:
 - δ ~2.55 ppm (m, 2H): Methylene at C3.[1]
 - δ ~3.00 ppm (m, 2H): Methylene at C2 (adjacent to carbonyl).[1]
- Exchangeable:
 - δ ~10.5 ppm (s, 1H): Phenolic -OH.[1]

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (M^+): 182.0 ($^{100\%}$) and 184.0 ($\sim 32\%$).[1]
- Signature: The characteristic 3:1 ratio of the M and $M+2$ peaks confirms the presence of a single chlorine atom.[1]

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